3-(Bromomethyl)-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction :
- "3-(Bromomethyl)-5-chloropyridine" is a halogenated pyridine derivative. It is an important intermediate in organic synthesis and has been studied for its various chemical properties and potential applications in chemical research.
Synthesis Analysis :
- The synthesis of related compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, involves a multi-step process starting from dichloropyridine, followed by a series of reactions including nucleophilic substitution, cyclization, bromination, and hydrolysis, resulting in yields of around 41.3% (Niu Wen-bo, 2011).
Molecular Structure Analysis :
- The structure of similar compounds like 3-bromomethyl-2-chloro-quinoline has been analyzed using X-ray crystallography. These studies reveal details about molecular conformation and intramolecular interactions, such as hydrogen bonding and Van der Waals forces (R. Kant et al., 2010).
Chemical Reactions and Properties :
- Chemical reactions involving halogenated pyridines often include nucleophilic aromatic substitution and can be used to generate a variety of derivatives. These reactions are influenced by the presence of halogen atoms and their positions on the pyridine ring (Agathe Begouin et al., 2013).
Physical Properties Analysis :
- The physical properties, such as crystal structure and melting points, of halogenated pyridines are often determined using methods like X-ray diffraction and spectroscopic techniques. These properties are crucial for understanding the material's behavior in various chemical environments (J. Hanuza et al., 1997).
Chemical Properties Analysis :
- Halogenated pyridines, including 3-(Bromomethyl)-5-chloropyridine, exhibit unique chemical properties due to the presence of halogen atoms. These properties include reactivity towards nucleophiles, potential for various organic transformations, and the formation of complex structures (Ghiasuddin et al., 2018).
Scientific Research Applications
Catalytic Amination
A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-2-chloropyridine, a compound closely related to 3-(Bromomethyl)-5-chloropyridine, in selective amination catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity, showcasing the potential of such compounds in synthetic organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Rupatadine
Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as a starting material. This method was noted for its simplicity, efficiency, and environmental friendliness (Jianyu Guo, Yan Lu, J. Wang, 2015).
Development of Hyperbranched Polyelectrolytes
Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating the versatility of bromomethylpyridine compounds in polymer chemistry. This study provided insights into reaction kinetics and the structural investigation of the resulting polymers (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Halogen/Halogen Displacement in Pyridines
Schlosser and Cottet (2002) explored the halogen/halogen displacement in various pyridines, which is relevant to understanding the chemical behavior of 3-(Bromomethyl)-5-chloropyridine in different chemical reactions (M. Schlosser, F. Cottet, 2002).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) synthesized 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a derivative of 3-(Bromomethyl)-5-chloropyridine, and used it to create acyclic pyridine C-nucleosides, highlighting the compound's potential in medicinal chemistry (J. V. Hemel, E. Esmans, A. Groot, R. Dommisse, J. Balzarini, E. Clercq, 1994).
Synthesis of Variolin B and Deoxyvariolin B
Baeza et al. (2010) used a derivative of 3-(Bromomethyl)-5-chloropyridine in the total synthesis of variolin B and deoxyvariolin B, two natural alkaloids. This showcases the application of such compounds in the synthesis of complex natural products (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).
Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines
Schmid, Schühle, and Austel (2006) reported a synthesis method starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, useful in medicinal chemistry for the creation of molecules that adapt to biological targets (S. Schmid, D. Schühle, V. Austel, 2006).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-chloropyridine | |
CAS RN |
120277-13-6 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.